N-CYCLOHEXYL-N'-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA
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Overview
Description
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA is an organic compound with the molecular formula C15H22N2O2 It is a member of the urea family, characterized by the presence of a urea moiety linked to a cyclohexyl group and a piperidyl group substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA typically involves the reaction of cyclohexyl isocyanate with 1-(4-methoxybenzyl)-4-piperidylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N’-[1-(4-HYDROXYBENZYL)-4-PIPERIDYL]UREA
- N-CYCLOHEXYL-N’-[1-(4-DIMETHYLAMINOBENZYL)-4-PIPERIDYL]UREA
- N-CYCLOHEXYL-N’-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]UREA
Uniqueness
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-25-19-9-7-16(8-10-19)15-23-13-11-18(12-14-23)22-20(24)21-17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWULVPDSDUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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